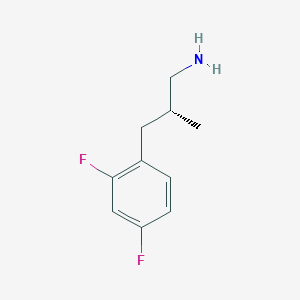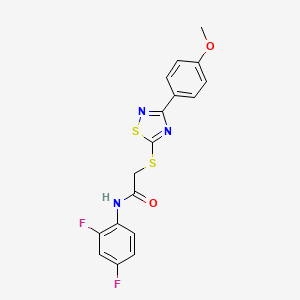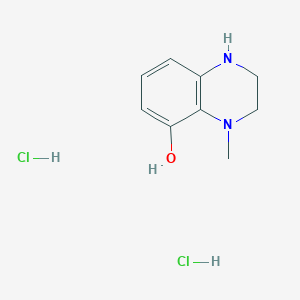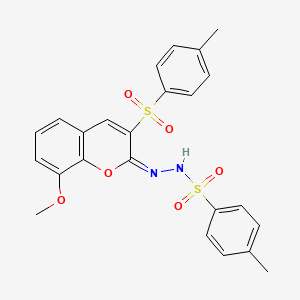![molecular formula C7H14ClN3O B2852198 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride CAS No. 1187930-49-9](/img/structure/B2852198.png)
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 . It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . This compound is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor . It is particularly useful in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 228.12 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Applications in Receptor Agonism
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. They exhibit high affinity and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This suggests potential applications in targeting and studying ORL1 receptor pathways (Röver et al., 2000).
Synthesis and Characterization
Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using ultrasound-assisted methods, offering environmental friendliness and energy efficiency. These derivatives have been characterized by various spectral data, indicating their potential for diverse applications in chemical research (Velupula et al., 2021).
Antipsychotic Potential
Some 1,3,8-triazaspiro[4.5]decan-4-one compounds have shown profiles suggestive of antipsychotic efficacy in biochemical and behavioral pharmacological test models. This highlights their potential use in the development of new antipsychotic medications (Wise et al., 1985).
Anti-Leukemic Activity
Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives demonstrate interesting cytotoxic potential against human leukemia cell lines, indicating their potential application in cancer research and therapy (Guillon et al., 2020).
Antimicrobial and Detoxification
N-Halamine-coated cotton bonded with 1,3,8-triazaspiro[4.5]decan-4-one derivatives has shown antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. These compounds also demonstrate potential for detoxification applications (Ren et al., 2009).
Safety and Hazards
The safety information for 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mécanisme D'action
Target of Action
Similar compounds have been found to target the orl-1 g-protein coupled receptor , and the receptor-interacting protein kinase 1 (RIPK1) .
Mode of Action
Related compounds have been found to inhibit ripk1 kinase activity, blocking the activation of necroptosis pathways .
Biochemical Pathways
Related compounds have been found to inhibit the necroptosis pathway, a key form of programmed lytic cell death .
Result of Action
Related compounds have been found to show significant anti-necroptotic effects in u937 cell necroptosis models .
Analyse Biochimique
Biochemical Properties
It is known that 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a related compound, is a metabolite of the long-acting neuroleptic agent Fluspirilene .
Cellular Effects
A study on a related compound, 1,3,8-Triazaspiro[4.5]decane derivatives, showed that they inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism .
Temporal Effects in Laboratory Settings
A related compound, spirodecanone, showed unchanged binding in the hippocampus up to 48 hours after ischemia .
Dosage Effects in Animal Models
A related compound showed anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves the reaction of 1,3-diaminopropane with cyclohexanone to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione, which is then reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide. This compound is then cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one, which is finally reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["1,3-diaminopropane", "cyclohexanone", "hydrazine hydrate", "formaldehyde", "hydrochloric acid"], "Reaction": ["1. 1,3-diaminopropane is reacted with cyclohexanone in the presence of a base to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione.", "2. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione is reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide.", "3. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide is cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one.", "4. 1,3,8-Triazaspiro[4.5]decan-4-one is reacted with hydrochloric acid to form the dihydrochloride salt of the compound."] } | |
| 1187930-49-9 | |
Formule moléculaire |
C7H14ClN3O |
Poids moléculaire |
191.66 g/mol |
Nom IUPAC |
1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |
Clé InChI |
ANBQHYJBNBEUJE-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C(=O)NCN2.Cl.Cl |
SMILES canonique |
C1CNCCC12C(=O)NCN2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)



![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
